molecular formula C10H9ClO2 B1593992 1-(4-Chlorophenyl)butane-1,3-dione CAS No. 6302-55-2

1-(4-Chlorophenyl)butane-1,3-dione

Cat. No.: B1593992
CAS No.: 6302-55-2
M. Wt: 196.63 g/mol
InChI Key: TVWDRSJRFMTIPQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a butane-1,3-dione backbone. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)butane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity or biological activity is desired .

Properties

IUPAC Name

1-(4-chlorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWDRSJRFMTIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285554
Record name 1-(4-chlorophenyl)butane-1,3-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-55-2
Record name 6302-55-2
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Record name 1-(4-chlorophenyl)butane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)butane-1,3-dione
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Synthesis routes and methods I

Procedure details

A mixture containing 45 g of ethyl 4-chlorobenzoate in 235 ml of anhydrous THF and 19.50 g of NaH (60% in mineral oil) in 235 ml of anhydrous TBF is placed under nitrogen. 36 ml of acetone and 750 ml of additional anhydrous THF are added dropwise at 0° C., and it is heated under reflux for 3 hours. The mixture is acidified to pH=5 by addition of 2N HCl then it is extracted with ether and washed with water and then with saturated NaHCO3 solution; it is dried over MgSO4 and concentrated. The raw product is dissolved in a minimum of toluene, the insoluble matter is filtered then it is purified by chromatography on silica, eluting with cyclohexane/AcOEt mixture (95/5; v/v). 47.9 g of the expected compound is obtained.
Quantity
45 g
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19.5 g
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235 mL
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TBF
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235 mL
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36 mL
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750 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 3-(p-chlorobenzoyl)-levulinic acid ethyl ester used in Example 20 as the starting material was obtained in the following manner: p-chloro-acetophenone, acetic acid ethyl ester and sodium hydride were condensed to form p-chloro-benzoylacetone by the method described by Swamer and Hauser, J. Am. Chem. So. 72, 1352 (1952). The p-chlorobenzoylacetone thus obtained was alkylated by reaction with bromoacetic acid ester and sodium hydride in dimethyl formamide to produce 3-(p-chlorobenzoyl)-levulinic acid ethyl ester in a yield of 83%, having a boiling point Kp0.001 of 140°-150° C.
Name
3-(p-chlorobenzoyl)-levulinic acid ethyl ester
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Synthesis routes and methods III

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-chloroacetophenone and 2.53 mL of EtOAc to yield 1.7 grams of Intermediate 28: TLC analysis: Rf=0.73 (2/1, hexanes/EtOAc); 1H NMR (400 MHz, CDCl3, enol form) δ7.82 (d, 2H, J=8.0), 7.42 (d, 2H, J=8.0), 6.13 (s, 1H), 2.2 (s, 3H).
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0 (± 1) mol
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2 g
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2.53 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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